molecular formula C26H33N7O2 B12402125 Prmt5-IN-17

Prmt5-IN-17

Cat. No.: B12402125
M. Wt: 475.6 g/mol
InChI Key: ZOHGOMTYVYHKCZ-JOCHJYFZSA-N
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Description

Prmt5-IN-17 is a compound that inhibits the activity of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, playing a crucial role in gene regulation, RNA splicing, and signal transduction. Overexpression of PRMT5 has been linked to various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-17 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Prmt5-IN-17 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.

    Biology: Helps in understanding the biological functions of PRMT5 and its impact on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with PRMT5 overexpression.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMT5

Mechanism of Action

Prmt5-IN-17 exerts its effects by binding to the active site of PRMT5, inhibiting its enzymatic activity. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA splicing, and other cellular processes. The molecular targets and pathways involved include histones, RNA polymerase II, and various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Prmt5-IN-17 include other PRMT5 inhibitors such as pemrametostat and 3039-0164. These compounds share a common mechanism of action but may differ in their chemical structures and specific binding interactions with PRMT5 .

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for PRMT5. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for cancers with PRMT5 overexpression .

Properties

Molecular Formula

C26H33N7O2

Molecular Weight

475.6 g/mol

IUPAC Name

1-[4-[[8-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]pyrido[3,4-d]pyrimidin-4-yl]amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C26H33N7O2/c1-18(34)33-12-8-21(9-13-33)31-25-23-6-10-27-26(24(23)29-17-30-25)28-14-22(35)16-32-11-7-19-4-2-3-5-20(19)15-32/h2-6,10,17,21-22,35H,7-9,11-16H2,1H3,(H,27,28)(H,29,30,31)/t22-/m1/s1

InChI Key

ZOHGOMTYVYHKCZ-JOCHJYFZSA-N

Isomeric SMILES

CC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NC[C@H](CN4CCC5=CC=CC=C5C4)O

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NCC(CN4CCC5=CC=CC=C5C4)O

Origin of Product

United States

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